![molecular formula C28H53BrNO7P B13711321 N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine](/img/structure/B13711321.png)
N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine is a complex organic compound used in various fields of scientific research. This compound is particularly significant in the study of sphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling and structure.
Preparation Methods
The synthesis of N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine involves multiple steps, starting with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The isopropylidene group is introduced to protect the hydroxyl groups, and the bromoethyl group is added through a substitution reaction. The final product is obtained after phosphorylation of the sphingosine backbone. Industrial production methods typically involve optimizing these steps to achieve high yields and purity .
Chemical Reactions Analysis
N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove protective groups or reduce specific functional groups.
Substitution: The bromoethyl group can be substituted with other nucleophiles to create different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine is widely used in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex sphingolipid analogs.
Biology: It helps in studying the role of sphingolipids in cell signaling and membrane structure.
Medicine: It is used in the development of therapeutic agents targeting sphingolipid metabolism.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine involves its interaction with specific molecular targets and pathways. The compound can modulate sphingolipid metabolism and signaling pathways, affecting various cellular processes such as apoptosis, proliferation, and differentiation. The phosphorylation of the sphingosine backbone plays a crucial role in its biological activity .
Comparison with Similar Compounds
N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine can be compared with other sphingosine derivatives, such as:
N-Boc-sphingosine: Lacks the bromoethyl and isopropylidene groups, making it less versatile in chemical modifications.
N-Boc-[N-3-O-isopropylidene]-sphingosine: Lacks the bromoethyl group, limiting its use in substitution reactions.
N-Boc-[N-3-O-isopropylidene]-1-(-chloroethyl)phosphoryl-D-erythro-sphingosine: Similar structure but with a chloroethyl group instead of bromoethyl, affecting its reactivity and applications.
This compound stands out due to its unique combination of protective groups and functional groups, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C28H53BrNO7P |
|---|---|
Molecular Weight |
626.6 g/mol |
IUPAC Name |
tert-butyl (4S)-4-[[2-bromoethoxy(hydroxy)phosphoryl]oxymethyl]-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C28H53BrNO7P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-24(23-35-38(32,33)34-22-21-29)30(28(5,6)36-25)26(31)37-27(2,3)4/h19-20,24-25H,7-18,21-23H2,1-6H3,(H,32,33)/b20-19+/t24-,25?/m0/s1 |
InChI Key |
VNDADUIUBJVJTF-JDEQAZMXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)COP(=O)(O)OCCBr |
Canonical SMILES |
CCCCCCCCCCCCCC=CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)COP(=O)(O)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


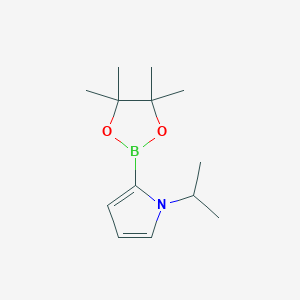
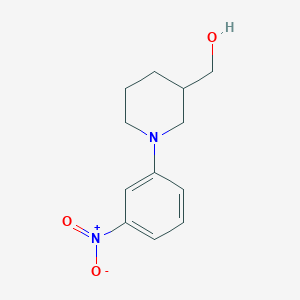

![4a,5,7,8-Tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B13711255.png)
![N-[1-(3-Methoxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl]-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B13711264.png)
![6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13711270.png)
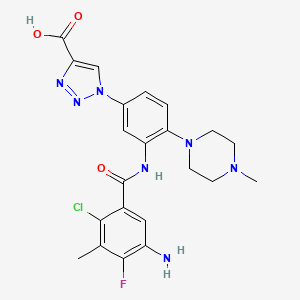

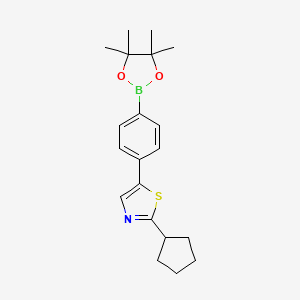
![3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13711318.png)
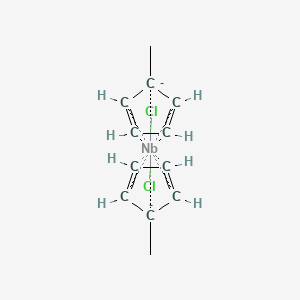
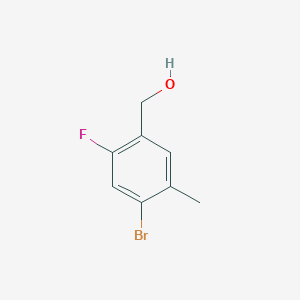
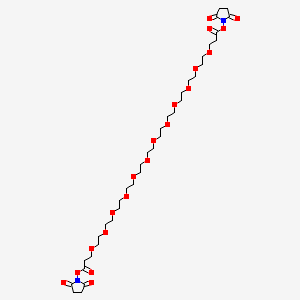
![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid](/img/structure/B13711338.png)
